

Application Notes and Protocols for Branaplam Hydrochloride in Cell Lines

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Compound of Interest

Compound Name: *Branaplam Hydrochloride*

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Introduction

Branaplam (hydrochloride), also known as LMI070 or NVS-SM1, is a small molecule that modulates pre-mRNA splicing. Initially investigated for its role in increasing the production of functional Survival Motor Neuron (SMN) protein by promoting the inclusion of exon 7 in SMN2 pre-mRNA for the treatment of Spinal Muscular Atrophy (SMA), Branaplam has also been identified as a potent reducer of mutant Huntingtin (mHTT) protein levels. Its mechanism of action in the context of Huntington's Disease (HD) involves promoting the inclusion of a novel pseudoexon in the HTT pre-mRNA, which leads to a frameshift and subsequent degradation of the transcript, ultimately reducing the levels of both wild-type and mutant HTT protein.

These application notes provide an overview of the effective dosing concentrations of Branaplam in various cell lines and detailed protocols for key experiments to assess its activity.

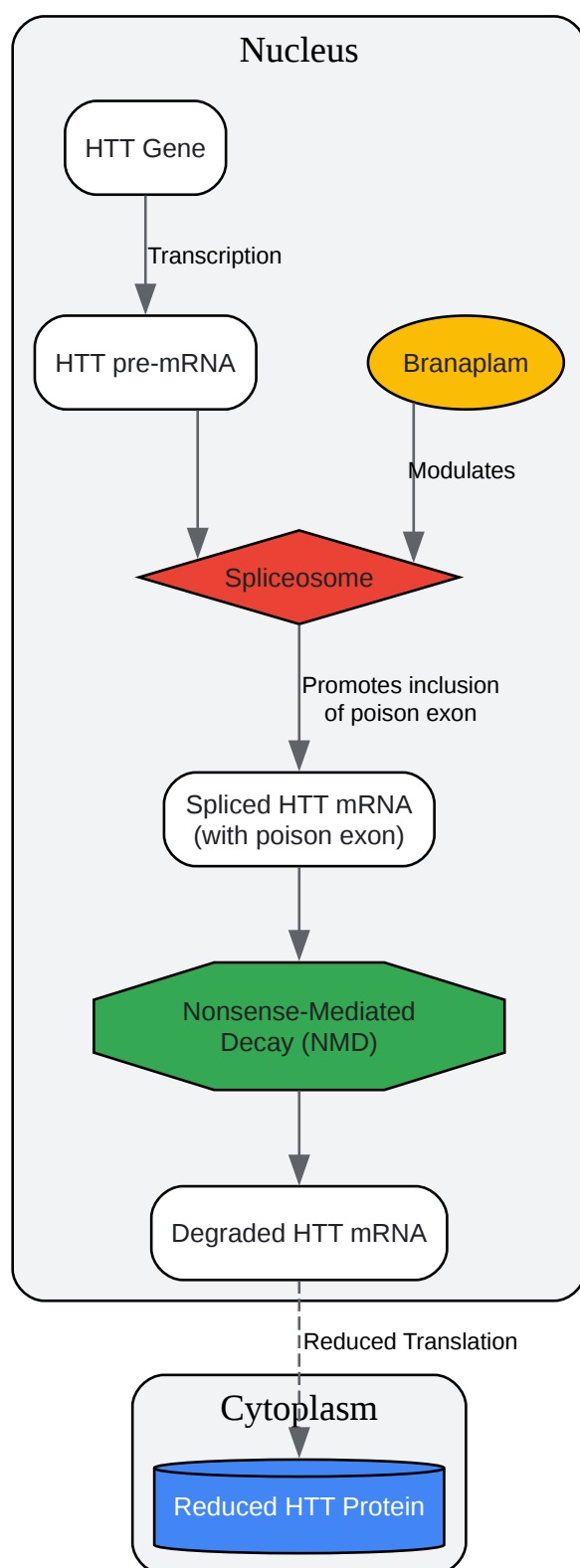
Data Presentation: Dosing Concentrations of Branaplam

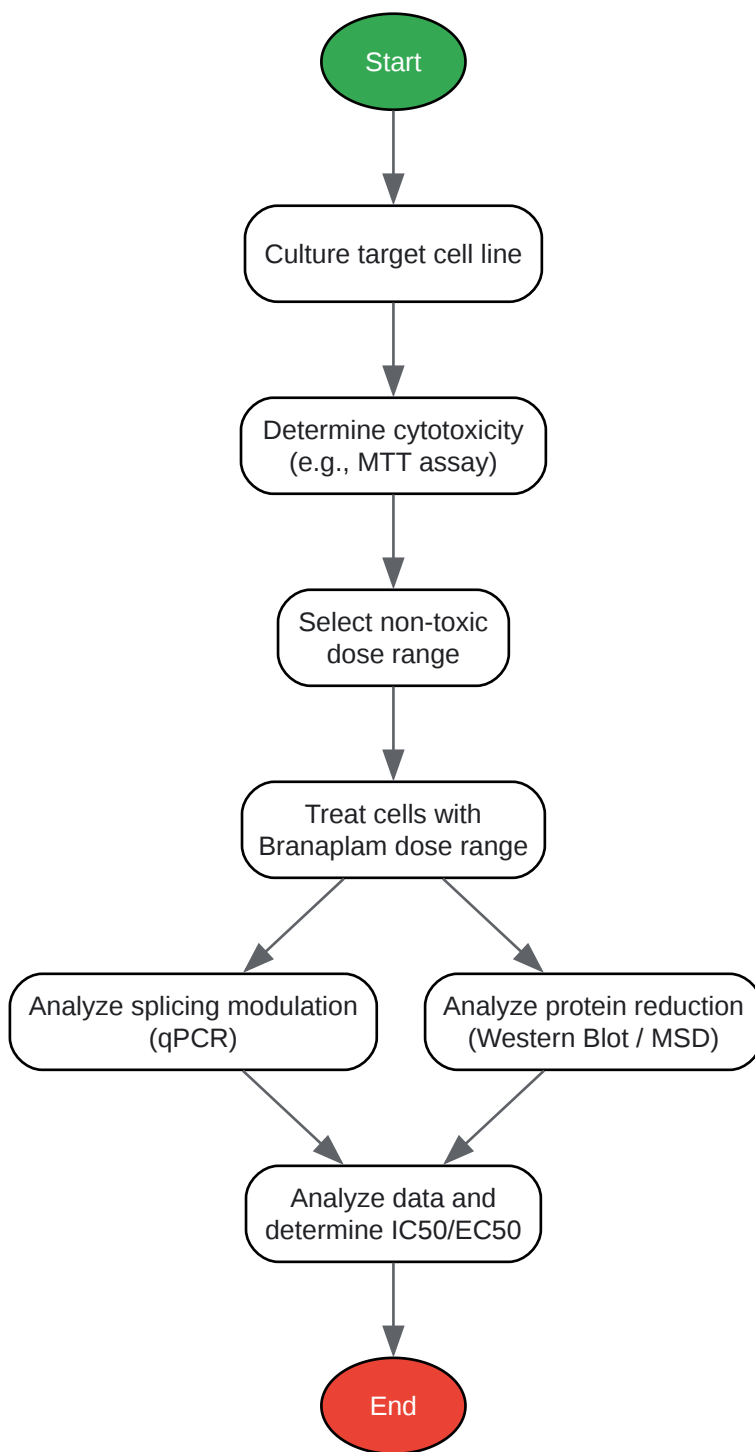
The following table summarizes the reported effective concentrations of Branaplam in different cell lines and assays. These values can serve as a starting point for designing new experiments.

| Cell Line Type | Assay | Target | Effective Concentration (IC50/EC50) | Reference |
|---|-------------------------------------|--|-------------------------------------|---|
| Huntington's Disease (HD) Patient-Derived Fibroblasts | Mesoscale Discovery (MSD) HTT Assay | Total HTT (tHTT) and mutant HTT (mHTT) protein reduction | IC50 < 10 nM | [1] [2] |
| HD Patient-Derived Induced Pluripotent Stem Cells (iPSCs) | Mesoscale Discovery (MSD) HTT Assay | Total HTT (tHTT) and mutant HTT (mHTT) protein reduction | IC50 < 10 nM | [1] [2] |
| HD Patient-Derived Cortical Progenitors | Mesoscale Discovery (MSD) HTT Assay | Total HTT (tHTT) and mutant HTT (mHTT) protein reduction | IC50 < 10 nM | [1] [2] |
| HD Patient-Derived Cortical Neurons | Mesoscale Discovery (MSD) HTT Assay | Total HTT (tHTT) and mutant HTT (mHTT) protein reduction | IC50 < 10 nM | [1] |
| SH-SY5Y (Human Neuroblastoma) | Quantitative PCR (qPCR) | HTT transcript reduction | Dose-dependent reduction observed | [3] |
| Generic Cell-Based Assay | SMN2 Splicing Modulation | Full-length SMN protein elevation | EC50 of 20 nM | [4] [5] |

Signaling Pathway and Mechanism of Action

Branaplam modulates the splicing of pre-mRNA by interacting with the spliceosome machinery. In the context of Huntington's Disease, it promotes the inclusion of a cryptic "poison" exon within the HTT pre-mRNA. This leads to a frameshift in the coding sequence, introducing a premature termination codon and triggering nonsense-mediated decay (NMD) of the HTT mRNA. The ultimate result is a reduction in the synthesis of the Huntingtin protein.





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